PF-915275
Overview
Description
PF-915275 is a potent, selective, and orally active inhibitor of human 11β-hydroxysteroid dehydrogenase type 1 (11βHSD1). This enzyme plays a crucial role in the conversion of cortisone to cortisol, a process that is significant in various metabolic pathways. This compound has shown promise in scientific research due to its high specificity and efficacy in inhibiting 11βHSD1, making it a valuable compound in the study of metabolic disorders and other related fields .
Mechanism of Action
Target of Action
PF-915275 primarily targets 11β-hydroxysteroid dehydrogenase type 1 (11βHSD1) . This enzyme plays a crucial role in the conversion of inactive cortisone to active cortisol, a glucocorticoid hormone involved in various physiological processes including metabolism, immune response, and stress response .
Mode of Action
This compound acts as a selective inhibitor of 11βHSD1 . It binds to the enzyme and inhibits its activity, thereby reducing the conversion of cortisone to cortisol . This results in a decrease in the levels of active cortisol.
Biochemical Pathways
The inhibition of 11βHSD1 by this compound affects the glucocorticoid pathway . By reducing the conversion of cortisone to cortisol, it decreases the activation of the glucocorticoid receptor (GR), which in turn modulates the expression of genes involved in glucose metabolism, lipid metabolism, and immune response .
Pharmacokinetics
This compound is orally active and demonstrates species-dependent potency for inhibiting the conversion of cortisone to cortisol in human, monkey, and dog hepatocytes . The half-life of this compound is reported to be 22 hours in monkeys .
Result of Action
The inhibition of 11βHSD1 by this compound leads to a decrease in cortisol levels, which can have various molecular and cellular effects. For instance, it has been shown to alleviate nonylphenol-induced hyperadrenalism and adiposity in rat and human cells . It interferes with adipogenesis pathways, enhancing PPARα expression, decreasing PPARγ expression, and reducing both 11β-HSD1 protein and mRNA expression levels .
Action Environment
Environmental factors such as the presence of other chemicals can influence the action of this compound. For example, nonylphenol, an environmental endocrine-disrupting chemical, can increase 11β-HSD1 activity, and this compound has been shown to alleviate this effect .
Biochemical Analysis
Biochemical Properties
PF-915275 plays a significant role in biochemical reactions by inhibiting the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11βHSD1). This enzyme is responsible for the conversion of inactive cortisone to active cortisol. This compound has shown high potency with a Ki value of 2.3 nM and an EC50 of 15 nM in HEK293 cells . The compound exhibits dose-dependent inhibition of cortisone to cortisol conversion in primary human and monkey hepatocytes, with EC50 values of 20 nM and 100 nM, respectively . This compound does not significantly inhibit 11βHSD2, indicating its selectivity for 11βHSD1 .
Cellular Effects
This compound influences various cellular processes by modulating the activity of 11βHSD1. In primary human and monkey hepatocytes, the compound effectively reduces the conversion of cortisone to cortisol, thereby impacting cellular metabolism and stress response . Additionally, this compound has been shown to lower plasma insulin levels in cynomolgus monkeys, indicating its potential role in regulating glucose metabolism . The compound’s selective inhibition of 11βHSD1 suggests its potential therapeutic application in conditions characterized by dysregulated cortisol levels, such as metabolic syndrome and type 2 diabetes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of 11βHSD1, thereby inhibiting the enzyme’s activity. This inhibition prevents the conversion of cortisone to cortisol, leading to reduced cortisol levels in target tissues . The compound’s high affinity for 11βHSD1 is evidenced by its low Ki and EC50 values . This compound does not significantly affect 11βHSD2, highlighting its selectivity for 11βHSD1 .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated stability and sustained inhibitory effects over time. The compound’s half-life in monkeys is approximately 22 hours, indicating its potential for long-term therapeutic use . Studies have shown that this compound maintains its inhibitory activity on 11βHSD1-mediated conversion of cortisone to cortisol over extended periods, with a maximum inhibition of 87% observed at the highest tested dose of 3 mg/kg . These findings suggest that this compound can provide sustained therapeutic benefits in clinical settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In cynomolgus monkeys, oral administration of this compound at doses ranging from 0.1 to 3 mg/kg resulted in dose-dependent inhibition of 11βHSD1 activity . The compound effectively reduced plasma insulin levels at doses of 1 and 3 mg/kg, indicating its potential for managing hyperinsulinemia and related metabolic disorders . High doses of this compound may lead to adverse effects, necessitating careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways related to cortisol metabolism. By inhibiting 11βHSD1, the compound reduces the conversion of cortisone to cortisol, thereby modulating cortisol levels in target tissues . This inhibition can impact various metabolic processes, including glucose metabolism, lipid metabolism, and stress response . The compound’s selective inhibition of 11βHSD1 suggests its potential for therapeutic use in conditions characterized by dysregulated cortisol levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. The compound’s selective inhibition of 11βHSD1 in primary human and monkey hepatocytes indicates its effective cellular uptake and distribution . This compound’s ability to modulate cortisol levels in target tissues suggests its potential for therapeutic use in metabolic and endocrine disorders .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with 11βHSD1 to inhibit its activity . The compound’s selective inhibition of 11βHSD1 suggests its targeted action within specific cellular compartments. This compound’s ability to modulate cortisol levels in target tissues highlights its potential for therapeutic use in conditions characterized by dysregulated cortisol metabolism .
Preparation Methods
The synthesis of PF-915275 involves several steps, starting with the preparation of the core biphenyl structure. The synthetic route typically includes the following steps:
Formation of the biphenyl core: This involves coupling reactions such as Suzuki or Stille coupling to form the biphenyl structure.
Introduction of functional groups: The cyano and sulfonamide groups are introduced through nitration, reduction, and sulfonation reactions.
Final modifications: The amino-pyridinyl group is added through nucleophilic substitution reactions.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production .
Chemical Reactions Analysis
PF-915275 undergoes various chemical reactions, primarily involving its functional groups:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonamide and pyridinyl groups.
Substitution Reactions: The amino and cyano groups can participate in nucleophilic and electrophilic substitution reactions.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
PF-915275 has a wide range of applications in scientific research:
Metabolic Disorders: It is used to study metabolic disorders such as diabetes and obesity by inhibiting 11βHSD1, which plays a role in cortisol metabolism.
Endocrinology: The compound is valuable in research related to adrenal gland function and the regulation of glucocorticoids.
Pharmacology: this compound is used to investigate the pharmacokinetics and pharmacodynamics of 11βHSD1 inhibitors.
Toxicology: It helps in understanding the toxicological effects of inhibiting 11βHSD1 in various biological systems .
Comparison with Similar Compounds
PF-915275 is compared with other 11βHSD1 inhibitors such as BVT-2733 and 18β-glycyrrhetinic acid:
BVT-2733: This is a non-steroidal, isoform-specific inhibitor of 11βHSD1. It has similar inhibitory effects but differs in its chemical structure and pharmacokinetic properties.
18β-Glycyrrhetinic Acid: This compound is a major bioactive component of Glycyrrhizae Radix and possesses anti-ulcerative, anti-inflammatory, and antiproliferative properties. It also inhibits 11βHSD1 but has a broader range of biological activities.
This compound is unique due to its high selectivity and potency for 11βHSD1, making it a valuable tool in research focused specifically on this enzyme .
Properties
IUPAC Name |
N-(6-aminopyridin-2-yl)-4-(4-cyanophenyl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S/c19-12-13-4-6-14(7-5-13)15-8-10-16(11-9-15)25(23,24)22-18-3-1-2-17(20)21-18/h1-11H,(H3,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESFDAKNYJQYKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00235037 | |
Record name | PF-915275 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00235037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
857290-04-1 | |
Record name | PF-915275 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0857290041 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PF-915275 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00235037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PF-915275 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/388927163B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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